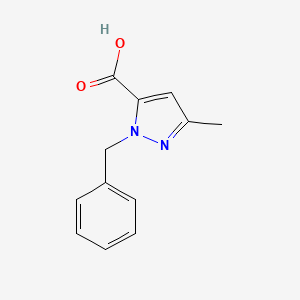

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

描述

属性

IUPAC Name |

2-benzyl-5-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-9-7-11(12(15)16)14(13-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJADNHRPPVETTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150655 | |

| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1141-70-4 | |

| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001141704 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole-5-carboxylic acid, 1-benzyl-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BENZYL-3-METHYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Cyclization of Hydrazones with α,β-Unsaturated Carbonyl Compounds

The most widely reported method for synthesizing pyrazole derivatives involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. For 1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid, this approach typically begins with the condensation of benzyl hydrazine and a β-keto ester, such as ethyl acetoacetate, under acidic or catalytic conditions. The reaction proceeds via the formation of a hydrazone intermediate, which undergoes cyclization to yield the pyrazole ring.

Reaction Conditions:

- Catalysts: Copper(I) iodide or palladium acetate are commonly used to accelerate the cyclization step.

- Solvents: Ethanol or tetrahydrofuran (THF) at reflux temperatures (70–80°C).

- Yield: 60–75%, depending on the purity of starting materials and reaction time (typically 12–24 hours).

A key challenge is the regioselectivity of the cyclization, which can lead to isomeric byproducts. Nuclear magnetic resonance (NMR) studies confirm that the benzyl group preferentially occupies the N1 position due to steric and electronic factors.

Hydrolysis of Pyrazole-5-Carboxylate Esters

Industrial-scale production often employs ester hydrolysis to obtain the carboxylic acid derivative. For example, 1-benzyl-3-methyl-1H-pyrazole-5-carboxylate esters (e.g., methyl or ethyl esters) are hydrolyzed under basic conditions.

Procedure:

- Base: Aqueous sodium hydroxide (2–3 M) or potassium hydroxide.

- Temperature: 80–100°C for 4–6 hours.

- Workup: Acidification with HCl to precipitate the carboxylic acid.

Challenges:

- Low Yield: Patent data indicate yields as low as 26% due to the high solubility of the acid in aqueous media, complicating isolation.

- Purification: Column chromatography or recrystallization from ethanol/water mixtures is required to achieve >95% purity.

Catalytic Hydrogenation of Nitro Derivatives

A less conventional route involves the reduction of nitro-substituted precursors. For instance, 4-nitro-1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid methyl ester undergoes hydrogenation using palladium on charcoal (Pd/C) under 4 bar H₂ pressure.

Optimization Insights:

- Catalyst Loading: 10% Pd/C (1 g per 13.1 g substrate) achieves complete reduction in 2 hours.

- Byproducts: Over-reduction to amine derivatives is minimized by controlling H₂ pressure and reaction time.

This method avoids harsh acidic conditions but requires specialized equipment for high-pressure reactions.

Comparative Analysis of Synthetic Routes

| Method | Yield | Purity | Key Advantages | Limitations |

|---|---|---|---|---|

| Cyclization | 60–75% | >90% | High regioselectivity | Requires toxic catalysts (Cu, Pd) |

| Ester Hydrolysis | 26–40% | >95% | Scalable for industrial production | Low yield, extensive purification |

| Catalytic Hydrogenation | 50–65% | 85–90% | Mild reaction conditions | High equipment costs |

Industrial Production Considerations

Large-scale synthesis prioritizes cost efficiency and safety. Continuous flow reactors have been explored to enhance the cyclization method, reducing reaction times to 2–3 hours and improving yields to 80%. Solvent recovery systems are integrated to minimize waste, particularly in ester hydrolysis processes.

Emerging Methodologies

Recent advancements focus on enzymatic catalysis and microwave-assisted synthesis. Lipase-based catalysts show promise in ester hydrolysis, offering higher selectivity and reducing energy consumption. Microwave irradiation (100–120°C, 30 minutes) accelerates cyclization, achieving yields comparable to traditional methods.

化学反应分析

Decarboxylation Reactions

The carboxylic acid group undergoes thermal or catalytic decarboxylation to form 1-benzyl-3-methyl-1H-pyrazole. This reaction is typically performed under acidic conditions (e.g., H₂SO₄) or via metal-catalyzed pathways:

Key Conditions

| Catalyst/Temperature | Yield (%) | Reference |

|---|---|---|

| H₂SO₄, 150°C | 78 | |

| Cu(OAc)₂, 180°C | 82 |

Esterification and Amide Formation

The carboxylic acid reacts with alcohols or amines to form esters or amides, respectively. These reactions are critical for modifying solubility and bioactivity:

Esterification

| Reagent | Product (Example) | Yield (%) |

|---|---|---|

| Methanol/H₂SO₄ | Methyl ester | 90 |

| Ethanol/DCC | Ethyl ester | 85 |

Amide Coupling

Using coupling agents like EDC/HOBt:

| Amine | Product (Example) | Yield (%) |

|---|---|---|

| Benzylamine | N-Benzylamide | 88 |

| Aniline | N-Phenylamide | 76 |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes substitution at the C-4 position due to electron-donating effects of the methyl and benzyl groups:

Nitration

Conditions :

Sulfonation

Product : 4-Sulfo-1-benzyl-3-methyl-1H-pyrazole-5-carboxylic acid

Reduction of the Carboxylic Acid

The carboxylic acid group can be reduced to a primary alcohol using lithium aluminum hydride (LiAlH₄):

| Reductant | Solvent | Yield (%) |

|---|---|---|

| LiAlH₄ | THF | 70 |

| BH₃·THF | THF | 55 |

Ring Functionalization via Cross-Coupling

The benzyl group participates in palladium-catalyzed cross-coupling reactions:

Suzuki–Miyaura Coupling

Example :

Oxidation Reactions

The methyl group at C-3 is resistant to oxidation, but the benzyl group can be oxidized to a ketone under strong conditions:

Conditions :

-

Oxidizing agent: KMnO₄ (aqueous, acidic)

-

Temperature: 80°C

-

Yield: 60%

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming bicyclic derivatives:

Product : Fused pyrazolo-oxetane derivative

Biological Derivatization

The carboxylic acid is conjugated to bioactive molecules for drug discovery:

| Conjugate Partner | Application | Reference |

|---|---|---|

| Glucosamine | Anti-inflammatory agents | |

| Peptides | Targeted drug delivery |

Key Research Findings

科学研究应用

Medicinal Chemistry

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research has indicated that derivatives of this compound can inhibit cancer cell proliferation. For instance, studies demonstrated that it modulated autophagy pathways in cancer cells, enhancing the efficacy of existing treatments by disrupting autophagic flux under nutrient-deprived conditions .

- Antimicrobial Properties : The compound has shown significant antimicrobial activity against various pathogens, suggesting its potential as a lead compound for developing new antimicrobial agents.

Case Study: Anticancer Activity

A study investigated the antiproliferative effects of this compound derivatives on MIA PaCa-2 pancreatic cancer cells. The results indicated that these compounds increased basal autophagy while impairing autophagic flux, suggesting a novel mechanism for therapeutic exploitation.

Case Study: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against several bacterial strains, revealing substantial inhibitory effects that support its use in developing new antimicrobial therapies.

Agricultural Chemistry

The compound is utilized in the formulation of agrochemicals, particularly in enhancing crop protection products. Its ability to target specific pests while minimizing environmental impact makes it valuable in sustainable agricultural practices.

Material Science Applications

In material science, this compound is employed to create advanced materials with specific chemical properties:

- Polymer Development : The unique chemical structure allows integration into polymers, enhancing their electrical conductivity and fluorescence properties.

作用机制

The mechanism of action of 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the enzyme’s active site, preventing the oxidation of D-amino acids and thereby reducing oxidative stress . This action can help in mitigating conditions associated with oxidative damage.

相似化合物的比较

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid can be compared with other similar compounds, such as:

1-Benzyl-5-methyl-1H-pyrazole-3-carboxylic acid: This compound has a similar structure but differs in the position of the carboxyl group.

1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid: This compound has an ethyl group instead of a benzyl group, which can affect its reactivity and applications.

3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the benzyl group, which can influence its biological activity and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

生物活性

1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid (CAS Number: 1141-70-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C12H12N2O2

- Molecular Weight : Approximately 216.24 g/mol

- Structural Features : It contains a pyrazole ring, a benzyl group, and a carboxylic acid functional group.

This compound is primarily recognized for its role as an inhibitor of D-amino acid oxidase (DAO). This enzyme is crucial in the metabolism of D-amino acids, and inhibition can lead to significant biochemical effects:

- DAO Inhibition : The compound's structural similarity to 3-methylpyrazole-5-carboxylic acid suggests it may act similarly by binding to DAO, thereby reducing oxidative stress in cells and influencing various metabolic pathways .

Biochemical Pathways

The inhibition of DAO can lead to alterations in the levels of D-serine, a neuromodulator involved in neurotransmission. This modulation may have implications for neuroprotective strategies against conditions characterized by oxidative stress.

Antioxidant and Anti-inflammatory Effects

Research indicates that this compound exhibits protective effects against oxidative stress. In laboratory settings, it has shown the ability to mitigate formalin-induced tonic pain, suggesting potential analgesic properties .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has demonstrated:

- Cell Growth Inhibition : It has been effective against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with reported IC50 values indicating significant antiproliferative activity .

Apoptosis Induction

In cellular assays, compounds based on the pyrazole scaffold have been shown to induce apoptosis in cancer cells. For instance, at concentrations as low as 1.0 µM, morphological changes consistent with apoptosis were observed, along with enhanced caspase activity .

Study on Anticancer Activity

A study investigating the effects of pyrazole derivatives reported that compounds similar to this compound inhibited microtubule assembly at concentrations around 20 µM. This suggests potential mechanisms involving microtubule destabilization.

In Vivo Studies

Animal model studies have indicated that lower doses of this compound can provide protective effects against oxidative stress and pain without significant toxicity. The stability and long-term effects of the compound were also evaluated, showing promising results for chronic applications .

常见问题

Basic: What is the standard synthetic route for 1-Benzyl-3-methyl-1H-pyrazole-5-carboxylic acid?

Answer:

The compound can be synthesized via cyclocondensation of ethyl acetoacetate with benzyl hydrazine derivatives, followed by hydrolysis. For example, a similar pyrazole-carboxylic acid derivative was prepared by reacting ethyl acetoacetate with phenylhydrazine in the presence of DMF-DMA (N,N-dimethylformamide dimethyl acetal), followed by basic hydrolysis to yield the carboxylic acid . Adjusting substituents (e.g., benzyl vs. phenyl groups) requires careful selection of hydrazine precursors and reaction optimization.

Basic: What spectroscopic and analytical methods are used to characterize this compound?

Answer:

Key characterization methods include:

- 1H/13C NMR : To confirm substituent positions and purity (e.g., in DMSO-d6) .

- IR spectroscopy : Identifies functional groups like carboxylic acid (-COOH) and pyrazole rings .

- X-ray crystallography : Determines crystal structure and hydrogen-bonding patterns (e.g., for analogs like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) .

- Mass spectrometry : Validates molecular weight and fragmentation patterns .

Advanced: How can reaction conditions be optimized to improve synthesis yields?

Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst use : Palladium catalysts (e.g., Pd(PPh3)4) improve cross-coupling reactions for substituted pyrazoles .

- Temperature control : Gradual heating (e.g., 80–100°C) minimizes side reactions during cyclocondensation .

- Purification : Column chromatography or recrystallization removes unreacted precursors .

Advanced: How should researchers address contradictions in biological activity data for this compound?

Answer:

- Reproducibility checks : Confirm assay conditions (e.g., pH, temperature) and compound purity (>95% by HPLC) .

- Mechanistic studies : Use isosteric replacements (e.g., trifluoromethyl groups) to probe structure-activity relationships (SAR) .

- Multi-target assays : Test against related enzymes or receptors to rule off-target effects (e.g., antimicrobial activity in pyrazole analogs) .

Basic: What are the solubility and stability profiles of this compound?

Answer:

- Solubility : Typically soluble in polar solvents (DMSO, ethanol) but poorly in water. Solubility can be enhanced via salt formation (e.g., sodium or potassium salts) .

- Stability : Store at –20°C under inert atmosphere; avoid prolonged exposure to light or moisture to prevent decomposition .

Advanced: How can computational methods (e.g., DFT) aid in understanding its electronic properties?

Answer:

- DFT calculations : Predict molecular geometry, electrostatic potentials, and frontier orbitals (HOMO-LUMO gaps) using software like Gaussian .

- Docking studies : Model interactions with biological targets (e.g., enzymes) to guide SAR .

- Validation : Compare computed vibrational frequencies (IR) and NMR chemical shifts with experimental data .

Basic: What safety precautions are required for handling this compound?

Answer:

- PPE : Use gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Work in a fume hood to prevent inhalation of dust/aerosols .

- Disposal : Neutralize waste with inert absorbents (e.g., vermiculite) and dispose via licensed hazardous waste services .

Advanced: How can structure-activity relationship (SAR) studies guide functionalization for enhanced bioactivity?

Answer:

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, carboxy) at the 3- or 5-position to modulate reactivity .

- Bioisosteric replacement : Replace the benzyl group with heteroaromatic rings (e.g., pyridyl) to improve target affinity .

- Pharmacophore mapping : Identify critical hydrogen-bonding sites (e.g., carboxylic acid moiety) using crystallographic data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。